![molecular formula C18H24N2O2S B2874287 N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide CAS No. 1280975-29-2](/img/structure/B2874287.png)
N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide, commonly known as CYM-51010, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of CYM-51010 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CYM-51010 has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism. CYM-51010 has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
CYM-51010 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose and lipid metabolism. CYM-51010 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CYM-51010 in lab experiments is its potential therapeutic properties. CYM-51010 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. One limitation of using CYM-51010 in lab experiments is its potential toxicity. CYM-51010 has not been extensively studied for its toxicity, and more research is needed to determine its safety profile.
Direcciones Futuras
There are several future directions for research on CYM-51010. One area of research could focus on the development of CYM-51010 derivatives with improved therapeutic properties. Another area of research could focus on the use of CYM-51010 in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine the safety profile of CYM-51010 and its potential side effects.
Métodos De Síntesis
CYM-51010 can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of cyclohexanone with sodium cyanide to produce 1-cyanocyclohexanol. This intermediate is then reacted with thionyl chloride to produce 1-cyanocyclohexene. The final step involves the reaction of 1-cyanocyclohexene with N-methylacetamide and 2-mercapto-2-phenylethanol to produce CYM-51010.
Aplicaciones Científicas De Investigación
CYM-51010 has been studied for its potential therapeutic properties in various scientific research studies. One study found that CYM-51010 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in mice. Another study found that CYM-51010 can inhibit the growth of cancer cells in vitro. CYM-51010 has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-hydroxy-2-phenylethyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-20(18(14-19)10-6-3-7-11-18)17(22)13-23-12-16(21)15-8-4-2-5-9-15/h2,4-5,8-9,16,21H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIJUBPSJPNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSCC(C1=CC=CC=C1)O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

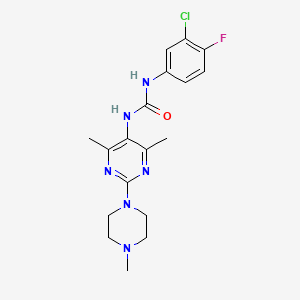
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)
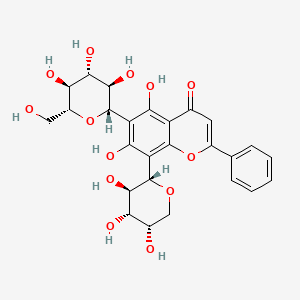
![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)
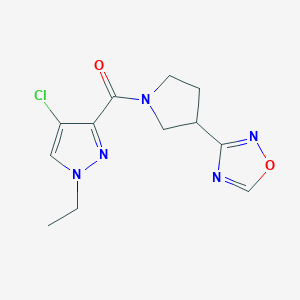
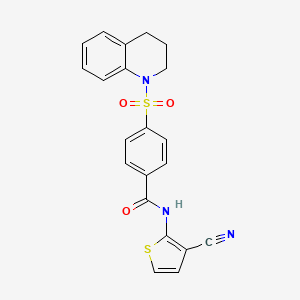
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)

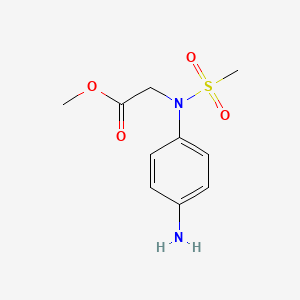


![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)
![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)